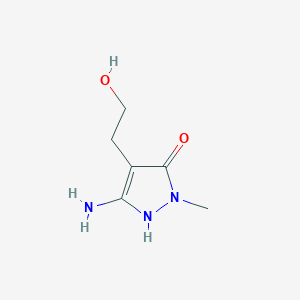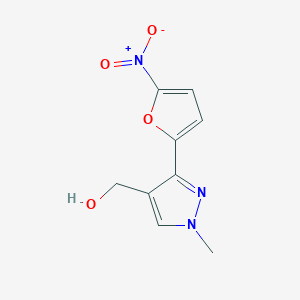
(1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)methanol is a heterocyclic compound that contains both furan and pyrazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)methanol typically involves the reaction of 5-nitrofuran-2-carbaldehyde with 1-methyl-3-pyrazole in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan and pyrazole rings.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Mécanisme D'action
The mechanism of action of (1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)methanol involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The furan and pyrazole rings may also interact with specific enzymes or receptors, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)amine: Similar structure but with an amino group instead of a hydroxyl group.
(1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)ethanol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(1-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-4-yl)methanol is unique due to the presence of both furan and pyrazole rings, which confer specific chemical and biological properties. The combination of these rings with the nitro and hydroxyl groups makes this compound versatile for various applications in research and industry.
Propriétés
Numéro CAS |
61621-37-2 |
|---|---|
Formule moléculaire |
C9H9N3O4 |
Poids moléculaire |
223.19 g/mol |
Nom IUPAC |
[1-methyl-3-(5-nitrofuran-2-yl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C9H9N3O4/c1-11-4-6(5-13)9(10-11)7-2-3-8(16-7)12(14)15/h2-4,13H,5H2,1H3 |
Clé InChI |
XAHNWAUQKLXYDL-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)C2=CC=C(O2)[N+](=O)[O-])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Difluoromethoxy)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12876112.png)


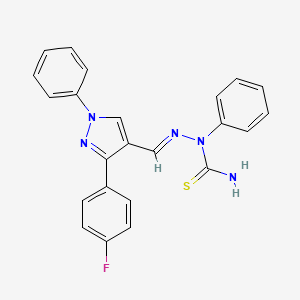
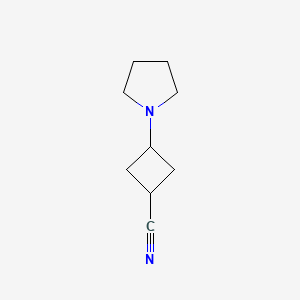
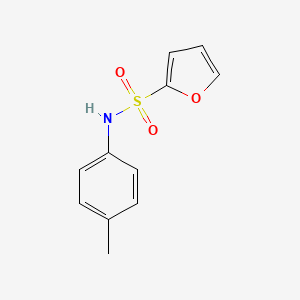
![2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B12876136.png)
![2,4-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12876137.png)
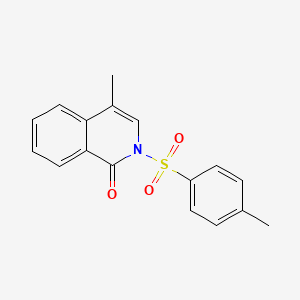
![6,6-Dimethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12876168.png)

![2-(Aminomethyl)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12876183.png)
